molecular formula C8H10FIO2 B2661896 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one CAS No. 2138564-05-1

5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one

Cat. No.: B2661896
CAS No.: 2138564-05-1
M. Wt: 284.069
InChI Key: CONTVEYZSQHKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one is a spirocyclic compound characterized by a unique bicyclic structure combining a six-membered oxaspiro ring system. Such spirocyclic frameworks are valued as versatile small-molecule scaffolds for drug discovery, particularly in targeting neurological receptors or enzyme modulators .

Properties

IUPAC Name

5-fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FIO2/c9-8(5-10)7(2-1-3-7)4-6(11)12-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONTVEYZSQHKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)OC2(CI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated precursor with an iodomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

To contextualize its properties, we compare 5-fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one with structurally related compounds, focusing on substituents, heteroatom placement, and functional utility.

Structural Analogues

Compound Name Key Substituents/Modifications Heteroatoms in Spiro System Molecular Weight (g/mol) Purity Applications/Notes Reference
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one HCl Aminomethyl group at 5-position 6-oxa 208.67 (free base) Not specified Scaffold for nicotinic receptor agonists
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one Iodomethyl at 5-position 6-aza 265.1 Min. 95% Lab-scale synthesis; bioactive intermediate
5-Oxa-7-azaspiro[3.4]octan-6-one No substituents; dual heteroatoms (O, N) 5-oxa, 7-aza 127.14 Research grade Solubility-limited; stored at 2–8°C
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate Thia (sulfur) substitution; ester functionalization 5-thia, 6-oxo 214.28 Not specified Intermediate for sulfur-containing drugs
This compound Fluoro and iodomethyl at 5-position 6-oxa 283.09 (estimated) Not reported Potential dual-electrophilic reactivity N/A

Key Differences and Implications

  • Substituent Effects: The fluorine and iodomethyl groups in the target compound confer distinct electronic and steric properties. Fluorine’s electronegativity enhances metabolic stability, while the iodomethyl group provides a handle for further functionalization (e.g., cross-coupling reactions). In contrast, the aminomethyl derivative is more suited for targeting protonable biological targets like ion channels.
  • Heteroatom Variations :
    Replacing oxygen with nitrogen (6-aza vs. 6-oxa) alters solubility and hydrogen-bonding capacity. For example, 5-(iodomethyl)-6-azaspiro may exhibit better membrane permeability than the 6-oxa analogue.
  • Functional Group Diversity :
    The thia-spiro compound introduces sulfur, which can influence redox behavior and metal coordination, expanding utility in catalysis or chelation-based therapies.

Stability and Handling

  • Fluorinated spiro compounds generally exhibit enhanced thermal stability compared to non-fluorinated analogues. However, the iodomethyl group may introduce light sensitivity, necessitating storage in amber vials .
  • In contrast, azaspiro derivatives (e.g., 5-Oxa-7-azaspiro) require stringent temperature control (2–8°C) to prevent decomposition.

Biological Activity

5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds, characterized by a spiro center that connects two cyclic structures. Its chemical formula is C8H10FIOC_8H_10FIO, and it possesses notable features such as:

  • Molecular Weight : 253.06 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1935986-52-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine and iodine atoms enhances its reactivity and binding affinity, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds exhibit antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The ID50 values for some related compounds suggest that they can effectively inhibit bacterial growth at low concentrations (ID50 = 1×107M1\times 10^{-7}M for E. coli) .

Anticancer Potential

Preliminary studies have indicated that spirocyclic compounds may possess anticancer properties. For example, certain derivatives have been tested against leukemia cell lines, showing varying degrees of cytotoxicity. The effectiveness often correlates with the structural modifications made to the core spirocyclic framework.

Enzyme Inhibition

The compound may also act as an inhibitor for specific kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to the modulation of cancer cell growth and has been a focus in developing targeted therapies .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityThe compound showed significant inhibition against S. faecium with an ID50 of 9×108M9\times 10^{-8}M .
Study 2Assess anticancer propertiesDemonstrated cytotoxic effects on leukemia L-1210 cells with an ID50 of 1×105M1\times 10^{-5}M .
Study 3Investigate enzyme inhibitionIdentified as a potential kinase inhibitor, impacting cell signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.